molecular formula C13H20ClN3O2 B2525954 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-76-5

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B2525954
CAS No.: 1233952-76-5
M. Wt: 285.77
InChI Key: BNZBGFOMMAGOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a piperidinyl group connected through a urea linkage, with the hydrochloride salt form enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 3-methoxyaniline with 4-piperidinyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired urea compound is complete. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of 3-methoxyaniline and 4-piperidinylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea
  • 1-(3-Hydroxyphenyl)-3-(piperidin-4-yl)urea
  • 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)thiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the piperidinyl group contributes to its binding affinity with biological targets. The hydrochloride salt form improves its solubility, making it more suitable for various applications.

Biological Activity

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a compound that has attracted attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a piperidinyl group linked through a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Key Mechanisms:

  • Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly targeting the CXCR3 receptor, which is implicated in various inflammatory processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Activity

This compound has shown promising results in several biological assays:

Antagonistic Activity

Research has demonstrated that derivatives of this compound can function as small-molecule antagonists for the CXCR3 receptor. For example, one study identified a derivative with an IC50 value of 16 nM in functional assays, indicating potent antagonistic activity against this receptor .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study on CXCR3 Antagonists Identified structure-activity relationships (SAR) leading to enhanced potency of related compounds .
Antimicrobial Activity Evaluation Related piperidine derivatives demonstrated significant antibacterial effects against various strains .
Mechanistic Studies Investigated the binding affinities and inhibition mechanisms of related compounds on target receptors .

Comparative Analysis

The compound can be compared with other similar urea derivatives to highlight its unique properties:

CompoundStructureBiological Activity
This compoundMethoxy group + PiperidinePotential CXCR3 antagonist
1-(3-Hydroxyphenyl)-3-(piperidin-4-yl)ureaHydroxy group + PiperidineModerate receptor activity
1-(2-Methoxyphenyl)-3-(piperidin-4-yl)ureaMethoxy group + PiperidineSimilar pharmacological properties

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBGFOMMAGOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.